molecular formula C21H26ClNO2S B12720976 4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride CAS No. 94909-80-5

4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride

Cat. No.: B12720976
CAS No.: 94909-80-5
M. Wt: 392.0 g/mol
InChI Key: UCQOXBULNLVXFQ-UHFFFAOYSA-N
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Description

4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of thioxanthene, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride typically involves the reaction of 2-methoxythioxanthene with a propylating agent, followed by the introduction of a morpholine moiety. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pramoxine hydrochloride: A compound with a similar morpholine structure, used as a local anesthetic.

    Amorolfine: A morpholine antifungal drug that inhibits fungal enzymes.

Uniqueness

4-(3-(2-Methoxythioxanthen-9-yl)propyl)morpholine hydrochloride is unique due to its specific thioxanthene structure, which imparts distinct chemical and biological properties

Properties

CAS No.

94909-80-5

Molecular Formula

C21H26ClNO2S

Molecular Weight

392.0 g/mol

IUPAC Name

4-[3-(2-methoxy-9H-thioxanthen-9-yl)propyl]morpholine;hydrochloride

InChI

InChI=1S/C21H25NO2S.ClH/c1-23-16-8-9-21-19(15-16)17(18-5-2-3-7-20(18)25-21)6-4-10-22-11-13-24-14-12-22;/h2-3,5,7-9,15,17H,4,6,10-14H2,1H3;1H

InChI Key

UCQOXBULNLVXFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC3=CC=CC=C3C2CCCN4CCOCC4.Cl

Origin of Product

United States

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